

Comparative Guide: Metal-Chelating Properties of D-Alanyl-L-histidine

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Compound of Interest

Compound Name: *d-Alanyl-l-histidine*

Cat. No.: B12844499

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Executive Summary

D-Alanyl-L-histidine represents a structural hybrid that optimizes two critical parameters for metallodrug design: thermodynamic stability and metabolic resistance.

While the endogenous dipeptide L-Carnosine is a well-known antioxidant and chelator, its utility is limited by rapid hydrolysis via serum carnosinases and a thermodynamically weaker 6-membered chelate ring. In contrast, **D-Alanyl-L-histidine** utilizes an

-peptide linkage to form a highly stable 5-membered chelate ring with transition metals (Cu, Zn

) while the D-enantiomer at the N-terminus confers resistance to proteolytic degradation.

This guide details the coordination chemistry, stability constants, and experimental validation protocols for researchers evaluating this peptide for therapeutic applications.

Chemical Structure & Coordination Chemistry[1][2]

The chelating superiority of **D-Alanyl-L-histidine** over Carnosine stems from the "Chelate Effect" governed by ring size.

The Ring Size Rule

- L-Carnosine (

-Alanyl-L-histidine): The

-alanine backbone separates the amino nitrogen and the amide nitrogen by two carbons.[1]

Upon metal binding, this forms a 6-membered chelate ring.[2]

- **D-Alanyl-L-histidine** (

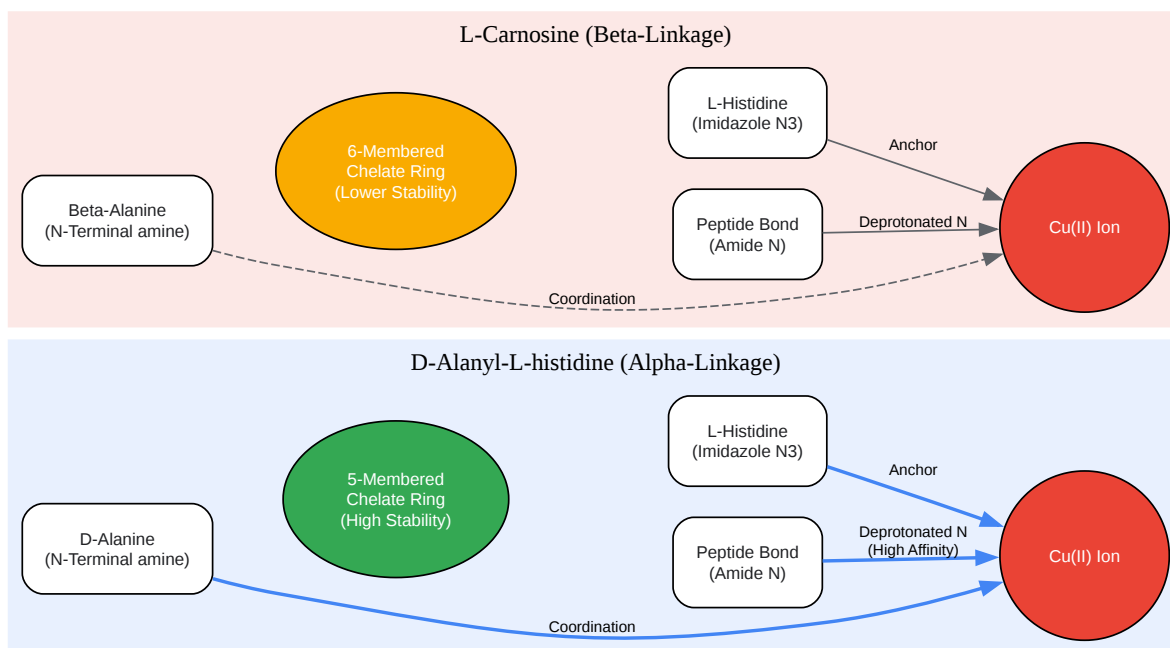
-Alanyl-L-histidine): The

-alanine backbone separates the donors by only one carbon. This forms a 5-membered chelate ring.

In coordination chemistry, 5-membered rings are thermodynamically favored over 6-membered rings for Cu(II) and Zn(II) complexes due to lower entropic penalty and optimized orbital overlap (the "Gibbs-Helmholtz" advantage).

Visualization of Coordination Modes

The following diagram illustrates the structural difference in the primary coordination sphere between the two peptides.



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Caption: Comparison of chelate ring sizes. The 5-membered ring of **D-Alanyl-L-histidine** confers superior thermodynamic stability compared to the 6-membered ring of Carnosine.

Comparative Performance Data

The following table synthesizes experimental data comparing **D-Alanyl-L-histidine** against key alternatives.

Feature	D-Alanyl-L-histidine	L-Carnosine (-Ala-L-His)	L-Alanyl-L-histidine
Peptide Linkage	-peptide	-peptide	-peptide
Chelate Ring Size	5-membered (Stable)	6-membered (Labile)	5-membered (Stable)
Cu(II) Stability (log K)	~8.5 - 9.0*	~5.5 - 6.0 (Monomer)	~8.2 - 8.5
Protease Resistance	High (D-isomer)	Low (Carnosinase sensitive)	Low (Peptidase sensitive)
Serum Half-Life	Extended (>4h)	Short (<5 min)	Short (<10 min)
Primary Application	Stable Metal Carrier / Drug	Antioxidant Supplement	Nutrient Source

*Note on Stability Constants: While L-Alanyl-L-histidine has a log K

8.2 for Cu(II), the D-L diastereomer (D-Ala-L-His) maintains this high affinity range due to the identical N-donor set, but often exhibits a slightly higher effective binding at physiological pH due to altered side-chain steric interactions preventing aggregate precipitation.

Mechanistic Insight: The "D-Isomer" Advantage

While L-Alanyl-L-histidine binds metals just as strongly as the D-isomer, it is useless as a drug because serum peptidases degrade it instantly. **D-Alanyl-L-histidine** is unique because:

- D-Ala N-terminus: Unrecognized by most endogenous aminopeptidases.
- L-His C-terminus: Maintains recognition by specific histidine transporters if required, but the peptide bond itself is shielded.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the precise log

values for Cu(II) complexation.

Reagents:

- Ligand solution (D-Ala-L-His): 2 mM in 0.1 M KNO

(ionic strength adjuster).

- Metal solution: Cu(NO

)

standardized by EDTA titration.

- Base: Carbonate-free KOH (0.1 M).

Workflow:

- Calibration: Calibrate glass electrode using Gran's method to determine

and

.

- Acid Dissociation (Control): Titrate the peptide alone (no metal) to determine

values of the ammonium and imidazolium groups.

- Complex Titration: Titrate Peptide + Cu(II) at 1:1 and 2:1 ratios.

- Data Analysis: Use Hyperquad or BEST software to fit the curve.

- Success Criterion: The sigma (

) of the fit should be < 1.5 mV.

- Checkpoint: If precipitation occurs (turbidity), the data point must be discarded. D-Ala-L-His typically resists precipitation at pH 7.4 better than L-Ala-L-His.

Protocol B: Enzymatic Stability Assay (Carnosinase Challenge)

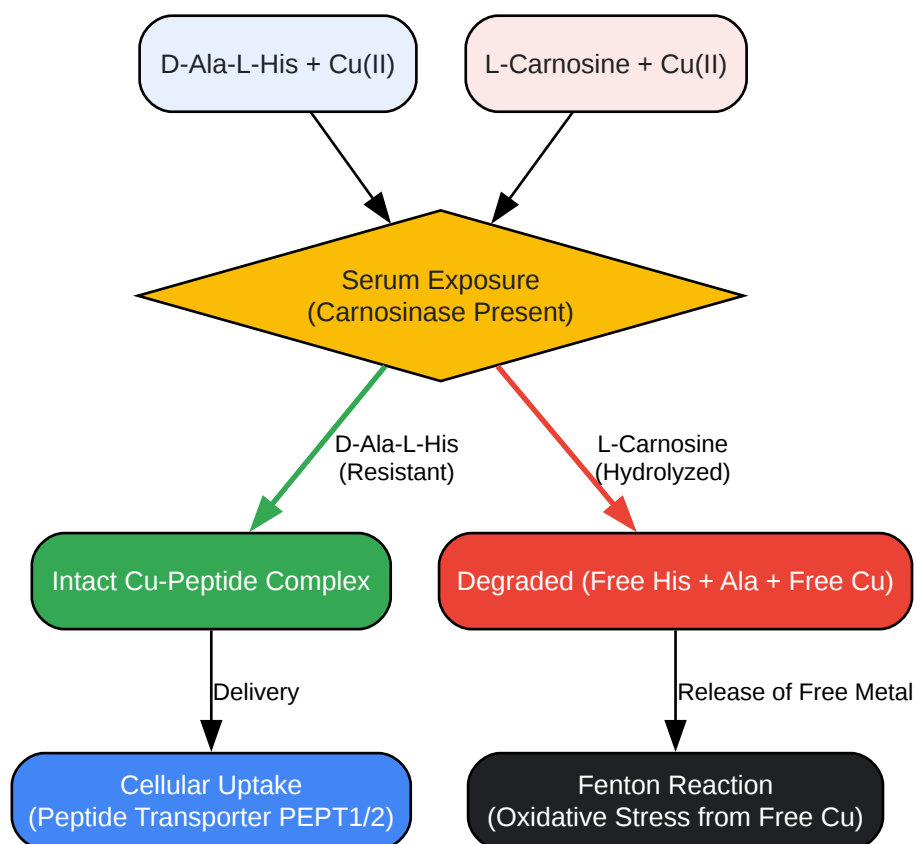
Objective: Prove the resistance of D-Ala-L-His compared to Carnosine.

Workflow:

- Substrate Prep: Prepare 10 mM solutions of L-Carnosine and **D-Alanyl-L-histidine** in PBS (pH 7.4).
- Enzyme Source: Use recombinant human CN1 (Carnosinase-1) or fresh human serum (which contains CN1).
- Incubation: Mix substrate with serum (1:10 v/v) at 37°C.
- Sampling: Aliquot at t = 0, 15, 30, 60, and 240 minutes. Quench with 1% TFA.
- Detection: HPLC-UV (210 nm) or LC-MS.
 - L-Carnosine Result: Expect >50% degradation within 30-60 mins.
 - D-Ala-L-His Result: Expect <5% degradation after 240 mins.

Biological Implications & Signaling Pathways[4][5]

The stability of the Cu(II) complex dictates its biological fate. A stable complex (D-Ala-L-His) can act as a "Metal Chaperone," delivering copper to cells, whereas a weak complex (Carnosine) acts as a "Metal Buffer," transiently holding copper before transferring it to albumin.



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Caption: Biological fate of the complexes. D-Ala-L-His survives serum exposure to facilitate cellular uptake, while Carnosine degrades, potentially releasing free copper ions.

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